molecular formula C23H29N3O2 B13953445 2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide CAS No. 54087-51-3

2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide

Cat. No.: B13953445
CAS No.: 54087-51-3
M. Wt: 379.5 g/mol
InChI Key: TWPRYSGEVCQCJL-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide is an organic compound that belongs to the class of acetanilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as analgesics and anesthetics. The unique structure of this compound, which includes a tetrahydroisoquinoline moiety, suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Acetanilide Group: The acetanilide moiety can be introduced via acylation of aniline derivatives using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the tetrahydroisoquinoline core with the acetanilide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetanilide derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: Possible development as an analgesic or anesthetic agent.

    Industry: Use in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analogue with analgesic properties.

    Tetrahydroisoquinoline: A core structure found in many biologically active compounds.

    Lidocaine: A local anesthetic with a similar diethylamino group.

Uniqueness

The unique combination of the tetrahydroisoquinoline core and the acetanilide moiety in 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

CAS No.

54087-51-3

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide

InChI

InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28)

InChI Key

TWPRYSGEVCQCJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C

Origin of Product

United States

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